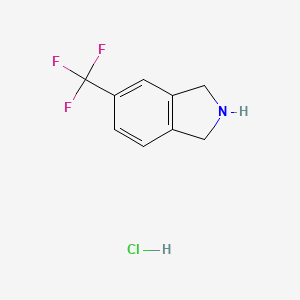

5-(Trifluoromethyl)isoindoline hydrochloride

Overview

Description

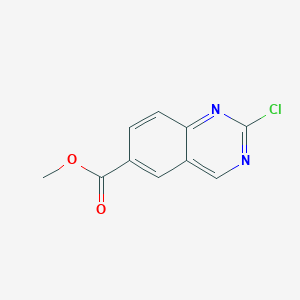

5-(Trifluoromethyl)isoindoline hydrochloride is a chemical compound with the molecular formula C9H9ClF3N . Its molecular weight is 223.63 .

Synthesis Analysis

The synthesis of 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position . The desired product can be obtained in 0.7 g yield .Molecular Structure Analysis

The InChI code for 5-(Trifluoromethyl)isoindoline hydrochloride is 1S/C9H8F3N.ClH/c10-9(11,12)8-2-1-6-4-13-5-7(6)3-8;/h1-3,13H,4-5H2;1H .Physical And Chemical Properties Analysis

5-(Trifluoromethyl)isoindoline hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere .Scientific Research Applications

Complex Formation with Metals

5-(Trifluoromethyl)isoindoline hydrochloride has been studied for its ability to form complexes with metals. In research by Anderson et al. (2003), it was found that the deprotonation of a tridentate isoindoline ligand and reaction with zinc(II) perchlorate resulted in an unexpected trinuclear Zn(II) complex, exhibiting a linear zinc backbone and the arrangement of ligands about the outer chiral zinc(II) atoms in a helical structure (Anderson et al., 2003).

Synthesis of Tetrabenzoporphins

Isoindoline hydrochloride, a related compound, has been used in the synthesis of tetrabenzoporphins. Kopranenkov et al. (1985) demonstrated that isoindoline hydrochloride reacts with various compounds in the presence of zinc acetate, leading to the formation of zinc tetrabenzoporphin and zinc meso-tetraphenyltetrabenzoporphin (Kopranenkov et al., 1985).

Interaction with Bovine Serum Albumin

A study by Alanazi et al. (2018) on a compound similar to 5-(Trifluoromethyl)isoindoline hydrochloride, 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione, investigated its interaction with bovine serum albumin. The study found that this compound effectively binds to the serum albumin, which could have implications for its pharmacokinetics and pharmacodynamics (Alanazi et al., 2018).

Antibacterial Activity

The antibacterial activity of isoindoline derivatives has been a significant area of research. Hayashi et al. (2002) synthesized isoindoline derivatives and evaluated their antibacterial properties. They found these compounds to have promising activity against various bacteria, including Gram-positive and Gram-negative strains (Hayashi et al., 2002).

Potential as Antidepressant Agents

Sun et al. (2022) researched the antidepressant activities of isoindoline derivatives. They found that these compounds exhibited significant antidepressant activity, potentially mediated by elevated 5-HT levels in the brain (Sun et al., 2022).

Application in EPR Oximetry

Isoindoline nitroxides, closely related to 5-(Trifluoromethyl)isoindoline hydrochloride, have been evaluated for use in Electron Paramagnetic Resonance (EPR) oximetry. Khan et al. (2011) found these compounds to be potentially useful probes for viable biological systems due to their low cytotoxicity and favorable EPR characteristics (Khan et al., 2011).

Synthesis of Substituted Isoindolines

Research on the synthesis and properties of isoindoline derivatives, which are structurally similar to 5-(Trifluoromethyl)isoindoline hydrochloride, has been extensive. For example, Liu et al. (2017) synthesized isoindoline nitroxide-containing porphyrins, demonstrating their potential as fluorescent and EPR probes (Liu et al., 2017).

Use in Gold-Catalyzed Intramolecular Hydroamination

Fustero et al. (2013) explored the use of fluorinated isoindoline derivatives in gold-catalyzed intramolecular hydroamination, leading to chiral fluorinated isoindoline and isoquinoline derivatives. This method demonstrates the versatility of isoindoline derivatives in organic synthesis (Fustero et al., 2013).

Development for Viable Systems in EPR Studies

Shen et al. (2002) worked on the development of isoindoline nitroxides for EPR oximetry in viable systems. They characterized the properties of several isoindoline nitroxides in cells, suggesting their suitability for various EPR studies, including oximetry (Shen et al., 2002).

Mechanism of Action

Safety and Hazards

Future Directions

Given the importance of indoles and trifluoromethyl groups, combining the two into a single entity would be very interesting . From the perspective of synthetic methodology and application prospects, it is of profound significance to study new and potentially physiologically active indoles containing trifluoromethyl .

properties

IUPAC Name |

5-(trifluoromethyl)-2,3-dihydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N.ClH/c10-9(11,12)8-2-1-6-4-13-5-7(6)3-8;/h1-3,13H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCXNEZUTMIRGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726543 | |

| Record name | 5-(Trifluoromethyl)-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)isoindoline hydrochloride | |

CAS RN |

924304-74-5 | |

| Record name | 5-(Trifluoromethyl)-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1398747.png)

![2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1398752.png)

![2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-fluoren-9-one](/img/structure/B1398753.png)

![(2-{Dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)methanol](/img/structure/B1398754.png)

![3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1398759.png)